molecular formula C17H16ClNO4S B070922 2-(9H-Fluorene-9-ylmethoxycarbonylamino)ethanesulfonic acid chloride CAS No. 187089-27-6

2-(9H-Fluorene-9-ylmethoxycarbonylamino)ethanesulfonic acid chloride

Cat. No.: B070922
CAS No.: 187089-27-6
M. Wt: 365.8 g/mol
InChI Key: CZYCFUHNECALIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(9H-Fluorene-9-ylmethoxycarbonylamino)ethanesulfonic acid chloride is a chemical compound with the molecular formula C17H16ClNO4S and a molecular weight of 365.8 g/mol. This compound is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 2-(9H-Fluorene-9-ylmethoxycarbonylamino)ethanesulfonic acid chloride typically involves the reaction of 9H-fluorene-9-methanol with chloroformate to form the 9H-fluorene-9-ylmethoxycarbonyl intermediate. This intermediate is then reacted with ethanesulfonic acid chloride under specific conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(9H-Fluorene-9-ylmethoxycarbonylamino)ethanesulfonic acid chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(9H-Fluorene-9-ylmethoxycarbonylamino)ethanesulfonic acid chloride has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.

    Biology: It is utilized in the synthesis of peptides and other biologically active molecules.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-(9H-Fluorene-9-ylmethoxycarbonylamino)ethanesulfonic acid chloride involves its ability to act as a protecting group in peptide synthesis. The 9-fluorenylmethoxycarbonyl (Fmoc) group is used to protect the amino group of amino acids during peptide synthesis, allowing for selective deprotection and coupling reactions . This compound interacts with molecular targets and pathways involved in peptide bond formation, facilitating the synthesis of complex peptides.

Comparison with Similar Compounds

2-(9H-Fluorene-9-ylmethoxycarbonylamino)ethanesulfonic acid chloride can be compared with other similar compounds, such as:

    2-(9H-Fluorene-9-ylmethoxycarbonylamino)propionic acid: This compound has a similar structure but differs in the length of the carbon chain.

    2-(9H-Fluorene-9-ylmethoxycarbonylamino)ethanesulfonic acid azide: This compound contains an azide group instead of a chloride group.

The uniqueness of this compound lies in its specific reactivity and applications in peptide synthesis and other chemical reactions.

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(2-chlorosulfonylethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4S/c18-24(21,22)10-9-19-17(20)23-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZYCFUHNECALIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20940176
Record name (9H-Fluoren-9-yl)methyl hydrogen [2-(chlorosulfonyl)ethyl]carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20940176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187089-27-6
Record name 9H-Fluoren-9-ylmethyl N-[2-(chlorosulfonyl)ethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=187089-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (9H-Fluoren-9-yl)methyl hydrogen [2-(chlorosulfonyl)ethyl]carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20940176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.